potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide
Description
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide is a boron-containing organometallic compound with the molecular formula C₄H₅BF₃KN₂ and a molecular weight of 188.00 g/mol . It belongs to the class of trifluoroborate salts, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The compound features a pyrazole ring substituted with a methyl group at the 1-position (N-methyl) and a trifluoroborate group at the 3-position. Its structure is defined by the SMILES notation [B-](C1=NN=C(C)F)(F)(F).[K+], highlighting the boron atom’s attachment to the pyrazole ring .
For example, the 5-yl isomer (CAS 1445962-99-1) has a monoisotopic mass of 188.013495 and is utilized in synthetic organic chemistry as a building block .
Properties
Molecular Formula |
C4H5BF3KN2 |
|---|---|
Molecular Weight |
188.00 g/mol |
IUPAC Name |
potassium;trifluoro-(1-methylpyrazol-3-yl)boranuide |
InChI |
InChI=1S/C4H5BF3N2.K/c1-10-3-2-4(9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1 |
InChI Key |
AUUSNLPYENCZFN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=NN(C=C1)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the introduction of the trifluoroborate group onto the 3-position of the 1-methyl-1H-pyrazole ring, followed by formation of the potassium salt. The key synthetic steps include:
- Preparation or procurement of the 1-methyl-1H-pyrazole precursor.
- Introduction of the trifluoroborate moiety via reaction with boron trifluoride sources.
- Use of potassium bases to form the potassium trifluoroborate salt.
- Strictly anhydrous conditions to prevent hydrolysis of boron trifluoride intermediates.
This approach is consistent with the synthesis of related potassium trifluoroorganoborate compounds, as documented in the literature.
Specific Synthetic Routes and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-methyl-1H-pyrazole or functionalized pyrazole | Starting from appropriate pyrazole derivatives or via regioselective synthesis | Functionalization at the 3-position is critical |
| 2 | Introduction of trifluoroborate group | Reaction with boron trifluoride etherate or related boron trifluoride sources under anhydrous conditions | Avoids hydrolysis; often carried out in inert atmosphere |
| 3 | Formation of potassium salt | Treatment with potassium base such as potassium carbonate or potassium hydroxide | Yields this compound |
| 4 | Purification | Crystallization or filtration under controlled conditions | Ensures high purity and yield |
Detailed Example from Literature
According to a commercial synthesis overview, the preparation involves reacting 1-methyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base under anhydrous conditions. The reaction is carefully controlled to prevent hydrolysis of the boron trifluoride and to maximize yield of the potassium trifluoroborate salt.
Further refinement of the pyrazole precursor can be achieved through lithiation and subsequent functionalization steps, such as bromination or introduction of boron pinacolate groups, which can then be converted to trifluoroborates. These methods allow for regioselective synthesis of pyrazole derivatives functionalized at the 3-position with trifluoroborate groups.
Industrial Scale Considerations
Industrial production typically scales up the laboratory procedures with emphasis on:
- Automated reactors for precise temperature and reagent control.
- Optimization of reaction times and stoichiometry for maximum yield.
- Efficient purification processes such as crystallization to obtain high purity this compound.
- Cost-effective use of reagents and solvents, often minimizing the use of expensive or hazardous materials.
Research Discoveries and Advances
Stability and Reactivity
This compound exhibits enhanced stability compared to other boron reagents due to the trifluoroborate group and the pyrazole ring's nitrogen atoms. This stability facilitates its use in palladium-catalyzed cross-coupling reactions, where it acts as a nucleophile donating the trifluoroborate group to form new carbon-carbon bonds.
Synthetic Utility
- The compound is particularly effective in Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl and heteroaryl compounds.
- Its ability to stabilize reactive intermediates leads to improved yields and selectivity in organic synthesis.
- It has potential applications in medicinal chemistry for the synthesis of biologically active molecules, although specific biological activity data remain limited.
Comparative Analysis with Related Compounds
| Compound Name | Structural Feature | Unique Reactivity/Use |
|---|---|---|
| This compound | Trifluoroborate at 3-position of 1-methyl-pyrazole | Enhanced stability and reactivity in Suzuki-Miyaura couplings |
| Potassium trifluoro(1-methyl-3-phenyl-1H-pyrazol-5-yl)boranuide | Phenyl substitution at 3-position | Additional stability; useful for robust reagents |
| Potassium trifluoromethanesulfonate | Strong electrophile | Enhances nucleophilic substitution reactions |
| Sodium borohydride | Hydride donor | More reactive reducing agent but less selective than trifluoroborates |
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Material | 1-methyl-1H-pyrazole or functionalized pyrazole derivatives |
| Key Reagents | Boron trifluoride sources (e.g., BF3·etherate), potassium bases (K2CO3, KOH) |
| Reaction Conditions | Anhydrous, inert atmosphere, controlled temperature (typically room temp to mild heating) |
| Purification | Crystallization, filtration |
| Yield | Generally high with optimized conditions (exact yields vary by method) |
| Scale | Laboratory to industrial scale with process optimization |
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center can be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, chlorine) and alkoxides (e.g., methoxide, ethoxide). Reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used. Reactions are conducted in aqueous or organic solvents, depending on the specific reaction conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as THF or toluene. Reactions are performed under an inert atmosphere to prevent oxidation of the catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide involves its interaction with molecular targets through its boron and pyrazole moieties. The trifluoroborate group can act as a Lewis acid, facilitating various chemical transformations. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole-Based Trifluoroborates
- Potassium Trifluoro(1,3-dimethyl-1H-pyrazol-5-yl)borate (Compound 29) Molecular Formula: C₅H₇BF₃KN₂ Key Features: Methyl groups at the 1- and 3-positions of the pyrazole ring; boron at the 5-position. Synthesis: Prepared in 84% yield via reaction of methylhydrazine with a precursor ynone trifluoroborate. Spectroscopy:
- ¹⁹F NMR: δ = -136.8 ppm (characteristic of trifluoroborate anions).
¹¹B NMR: δ = 1.6 ppm (indicative of tetrahedral boron geometry).
- Applications : Intermediate in heteroaromatic compound synthesis.
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Molecular Formula : C₄H₅BF₃KN₂
- Key Features : Methyl group at the 1-position; boron at the 5-position (positional isomer of the target compound).
- Structural Impact : The 5-yl substitution may alter electronic properties compared to the 3-yl isomer, affecting reactivity in cross-coupling reactions.
Heterocyclic Trifluoroborates
- Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide Molecular Formula: C₄H₄BF₃KNOS Molecular Weight: 221.06 g/mol Key Features: Thiazole ring with methoxy and trifluoroborate groups. Applications: Potential use in medicinal chemistry due to the thiazole moiety’s prevalence in bioactive molecules.
Bicyclic and Aliphatic Trifluoroborates
- Potassium Trifluoro(3-propylbicyclo[1.1.1]pentan-1-yl)boranuide
- Molecular Formula : C₈H₁₃BF₃K
- Key Features : Rigid bicyclopentane scaffold with a propyl chain.
- Applications : Useful in materials science for creating sterically hindered architectures.
Comparative Data Table
Reactivity and Stability
- Electronic Effects : The position of the boron group on the pyrazole ring (3-yl vs. 5-yl) influences electron density distribution. For example, the 5-yl isomer’s ¹⁹F NMR signal at δ = -136.8 ppm suggests strong electron-withdrawing effects, which may differ in the 3-yl variant.
- Steric Effects : Bicyclic derivatives (e.g., bicyclo[1.1.1]pentane) exhibit enhanced steric hindrance, reducing reactivity in certain catalytic systems .
- Hydrogen Bonding : Pyrazole rings can participate in hydrogen bonding (as per ), which may stabilize crystal packing or molecular recognition processes.
Biological Activity
Potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide, also known by its chemical formula CHBFN, is a boron-containing compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, structural characteristics, and potential applications based on available literature.
Structural Characteristics
The compound features a distinctive structure characterized by a boron atom bonded to three fluorine atoms and a 1-methyl-1H-pyrazole moiety. The molecular structure can be represented as follows:
- Molecular Formula : CHBFN
- SMILES : B-(F)(F)F
- InChIKey : JGZOKQSWGLCOLY-UHFFFAOYSA-N
Anticancer Properties
Research on boron-containing compounds, particularly those derived from pyrazole, indicates potential anticancer properties. For instance:
- Iron Chelation and Cancer Treatment : Potassium tris(4-methyl-1-pyrazolyl)borohydride has shown potent antiproliferative activity against human hepatocellular carcinoma (HCC) cell lines. It disrupts iron uptake and induces apoptosis through the regulation of iron-related signaling pathways, suggesting that similar derivatives may exhibit comparable effects .
The mechanisms through which these compounds exert their biological effects often involve:
- Iron Regulation : Compounds like potassium tris(4-methyl-1-pyrazolyl)borohydride have been shown to induce expression changes in iron regulatory proteins, which can lead to altered cell cycle progression and increased apoptosis in cancer cells .
Case Studies and Research Findings
Although direct studies on this compound are sparse, insights can be drawn from related research:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing potassium trifluoro(1-methyl-1H-pyrazol-3-yl)boranuide?
- Methodological Answer : The synthesis typically involves reacting 1-methyl-1H-pyrazol-3-ylboronic acid with potassium fluoride and a fluorinating agent (e.g., BF₃·OEt₂) in anhydrous tetrahydrofuran (THF) under reflux (60–80°C) for 12–24 hours . Purification is achieved via recrystallization from ethanol/water mixtures. Key parameters include strict anhydrous conditions to prevent hydrolysis of the trifluoroborate moiety and stoichiometric control of KF to minimize side products.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoroborate group (δ ≈ -135 to -145 ppm). ¹H and ¹³C NMR verify the pyrazole substituents .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX ) resolves the boron coordination geometry and confirms the potassium counterion placement.
- Elemental Analysis : Ensures purity (>95%) by quantifying C, H, N, and B content .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : This compound is a stable boronate reagent for Suzuki-Miyaura cross-coupling reactions. For example, it couples with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C, yielding biaryl products with >80% efficiency . Its stability under aerobic conditions reduces the need for inert atmospheres compared to boronic acids.
Advanced Research Questions
Q. How do steric and electronic effects of the 1-methylpyrazole group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at N1 hinders transmetallation with Pd, requiring higher catalyst loadings (5 mol% vs. 2 mol% for less hindered analogs). Kinetic studies (monitored via GC-MS) show slower reaction rates compared to phenyltrifluoroborates .
- Electronic Effects : The electron-rich pyrazole enhances boron’s Lewis acidity, facilitating Pd-B transmetallation. DFT calculations (B3LYP/6-31G*) indicate a 0.3 eV lower activation barrier compared to non-heterocyclic analogs .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Disorder in Boron-Fluorine Bonds : Anisotropic refinement in SHELXL is used to model fluorine positional disorder.
- Potassium Ion Placement : The K⁺ ion often exhibits partial occupancy near the trifluoroborate group. Difference Fourier maps and occupancy refinement (via OLEX2 ) resolve this .
- Data Collection : High-resolution data (d < 0.8 Å) at synchrotron facilities (e.g., Diamond Light Source) improve model accuracy .
Q. How does this compound compare to structurally related potassium trifluoroborates in biological assays?
- Methodological Answer :
- Anticancer Activity : In vitro assays (MTT protocol) against HeLa cells show moderate IC₅₀ values (~50 µM), attributed to the pyrazole moiety’s ability to inhibit kinase pathways. Comparatively, 3-methoxypropyl analogs exhibit lower activity (IC₅₀ > 100 µM) .
- Enzymatic Stability : Incubation with esterases (37°C, pH 7.4) reveals 90% degradation after 24 hours, suggesting limited in vivo utility without prodrug modification .
Data Contradictions and Resolution
Q. Discrepancies in reported catalytic efficiencies for cross-coupling: How can experimental variables be optimized?
- Analysis : Literature reports vary in yields (60–95%) due to:
- Solvent Choice : THF/H₂O mixtures outperform DMF in minimizing protodeboronation .
- Base Selection : K₂CO₃ provides higher yields than Cs₂CO₃ due to better solubility .
- Resolution : Design of Experiments (DoE) approaches optimize variables (e.g., catalyst/base ratio, temperature) .
Q. Conflicting crystallographic data on boron-fluorine bond lengths: What causes variability?
- Analysis : Reported B–F bond lengths range from 1.32–1.38 Å. Variability arises from:
- Thermal Motion : Low-temperature data collection (100 K) reduces thermal displacement errors .
- Counterion Interactions : Strong K⁺…F contacts elongate B–F bonds. Hirshfeld surface analysis quantifies these interactions .
Methodological Tables
Table 1 : Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
| Substrate | Catalyst (mol%) | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | 85 | |
| 2-Chloropyridine | Pd(dba)₂ (3) | 72 | |
| Iodobenzene | Pd(OAc)₂ (2) | 93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
